

Application Notes and Protocols: Copper-Catalyzed Arylation with Diphenyliodonium Bromide

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Compound of Interest

Compound Name: *Diphenyliodonium bromide*

Cat. No.: *B072381*

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These application notes provide a comprehensive overview and a detailed protocol for conducting copper-catalyzed arylation reactions using **diphenyliodonium bromide** and related diaryliodonium salts. This methodology offers a powerful and versatile tool for the formation of carbon-aryl and heteroatom-aryl bonds, which are crucial transformations in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Introduction

Copper-catalyzed cross-coupling reactions have emerged as a valuable alternative to palladium-catalyzed methods for the formation of C-C, C-N, and C-O bonds. The use of diaryliodonium salts, such as **diphenyliodonium bromide**, as arylating agents in these reactions has gained significant traction due to their high reactivity, operational simplicity, and functional group tolerance.^{[1][2]} These bench-stable reagents can act as electrophilic aryl sources, enabling the arylation of a wide range of nucleophiles under mild conditions.^[2] The reaction is believed to proceed through a high-valent aryl-Cu(III) intermediate, which facilitates the bond-forming step.^{[2][3]} This pathway offers reactivity patterns that are often complementary to traditional cross-coupling methods.^[4]

Advantages of Using Diphenyliodonium Salts in Copper-Catalyzed Arylation:

- Mild Reaction Conditions: Many of these reactions can be performed at room temperature or with gentle heating, which helps in preserving sensitive functional groups.[2][5]
- Broad Substrate Scope: This methodology is applicable to a wide array of substrates, including arenes, heterocycles, alkenes, amines, phenols, and amides.[1][4][5]
- High Functional Group Tolerance: The reaction conditions are often compatible with various functional groups, reducing the need for protecting groups.[6] Halogen substituents, which can be used for further transformations, are often tolerated.[2][6]
- Operational Simplicity: The reactions are typically easy to set up and do not require strictly anhydrous or anaerobic conditions.

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions and yields for various copper-catalyzed arylation reactions using diaryliodonium salts.

Table 1: Copper-Catalyzed N-Arylation of Amines and Amides

Entry	Amine/ Amide Substr ate	Arylati ng Agent	Coppe r Cataly st	Base	Solven t	Temp (°C)	Time (h)	Yield (%)
Coppe r Cataly st (mol%)								
1	Aniline	Diphen yliodoniu m Ylide	CuSO ₄ · 5H ₂ O (10)	-	Water	60	-	82[5]
2	o- Toluidin e	Diphen yliodoniu m Ylide	CuSO ₄ · 5H ₂ O (10)	-	Water	60	-	77[5]
3	p- Anisidin e	Diphen yliodoniu m Ylide	CuSO ₄ · 5H ₂ O (10)	-	Water	60	-	92[5]
4	Indole Acetami de	Diphen yliodoniu m Triflate	(CuOTf) ₂ ·PhMe (5)	-	-	-	-	69 (C2- arylatio n)[6]
5	α- Methylp henylac etonitril e	Diphen yliodoniu m Triflate	Cu(OTf) ₂ (200)	Cs ₂ CO ₃	CH ₂ Cl ₂	80	2	85[7]

Table 2: Copper-Catalyzed C-H Arylation of Heterocycles

Entry	Hetero cycle	Arylati ng Agent	Copper Cataly st		Base	Solen t	Temp (°C)	Time (h)	Yield (%)
			Concen tration (mol%)	Concen tration (mol%)					
Thiazol o[5,4- f]quinaz olin- 9(8H)- one									
1		Diphen yliodoniu m	CuI (30)	DABCO	Dioxan e	130 (MW)	6		64 (NMR Yield)[1] [8]
2	N- Naphth ylhydro xylamin e	Diphen yliodoniu m Triflate	Cu(TFA) ₂ (10)	-	DCM	RT	-		81- 92[2]
3	Indole	Diphen yliodoniu m Triflate	Cu(OAc) ₂ (10)	AcONa	DCE	60	12		95 (C3- arylatio n)

Table 3: Copper-Catalyzed O-Arylation of Phenols

Entry	Phenol Substrate	Arylation Agent	Coppe			Solvant	Temp (°C)	Yield (%)
			Catalyst	Ligand	Base			
1	Phenol	Aryl Iodide	CuI (5)	picolinic Acid (20)	K ₃ PO ₄	DMSO	110	91
2	3,5-Dimethylphenol	Aryl Bromide	CuI (10)	picolinic Acid (40)	K ₃ PO ₄	DMSO	130	85
3	3-Hydroxypyridine	Aryl Halide	CuI	-	-	-	-	-[9]

Experimental Protocols

General Protocol for Copper-Catalyzed N-Arylation of an Amine with **Diphenyliodonium Bromide**

This protocol is a representative example and may require optimization for specific substrates.

Materials:

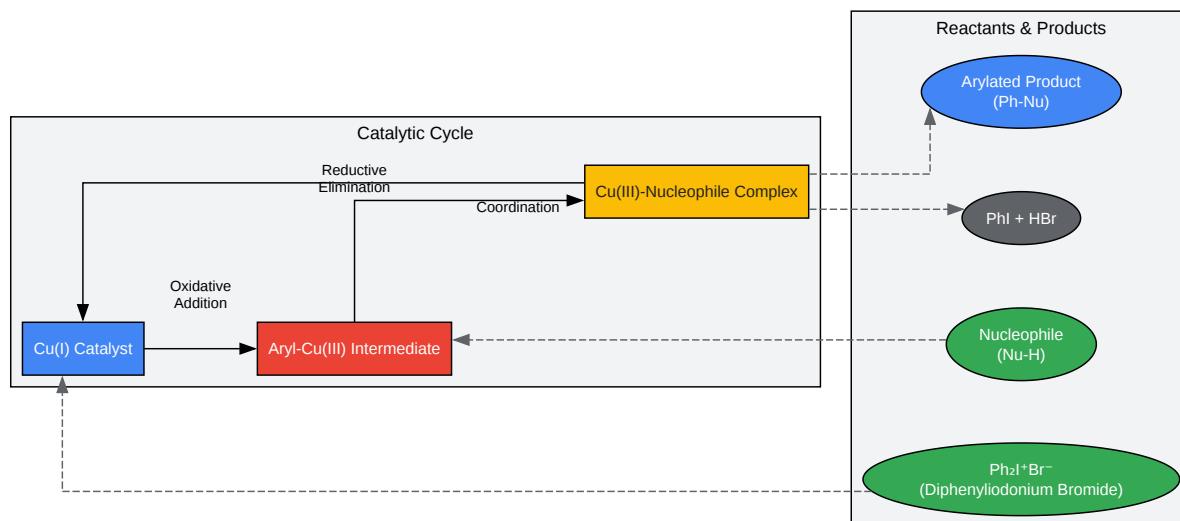
- Amine substrate (1.0 mmol)
- **Diphenyliodonium bromide** (1.2 mmol, 1.2 equiv)
- Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
- Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
- Anhydrous, degassed solvent (e.g., Dioxane or Toluene) (5 mL)

- Reaction vessel (e.g., Schlenk tube or sealed vial)
- Magnetic stirrer and stir bar
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the amine substrate (1.0 mmol), **diphenyliodonium bromide** (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium phosphate (2.0 mmol).
- Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.
- Solvent Addition: Add the anhydrous, degassed solvent (5 mL) to the reaction vessel via syringe.
- Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.
- Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
- Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (2 x 20 mL).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-arylated product.

Visualizations



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Caption: Proposed catalytic cycle for copper-catalyzed arylation.

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